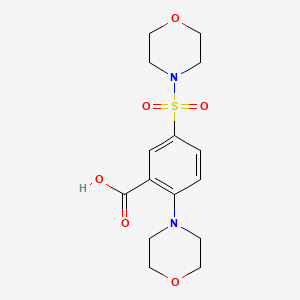

2-Morpholin-4-yl-5-(morpholin-4-ylsulfonyl)benzoic acid

CAS No.: 796106-55-3

Cat. No.: VC6335522

Molecular Formula: C15H20N2O6S

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 796106-55-3 |

|---|---|

| Molecular Formula | C15H20N2O6S |

| Molecular Weight | 356.4 g/mol |

| IUPAC Name | 2-morpholin-4-yl-5-morpholin-4-ylsulfonylbenzoic acid |

| Standard InChI | InChI=1S/C15H20N2O6S/c18-15(19)13-11-12(24(20,21)17-5-9-23-10-6-17)1-2-14(13)16-3-7-22-8-4-16/h1-2,11H,3-10H2,(H,18,19) |

| Standard InChI Key | PDGGGTAUHVTAJJ-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)O |

| Canonical SMILES | C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Morpholin-4-yl-5-(morpholin-4-ylsulfonyl)benzoic acid (IUPAC: 5-[(morpholin-4-yl)sulfonyl]-2-morpholin-4-ylbenzoic acid) belongs to the sulfonamide class of aromatic carboxylic acids. Its structure comprises:

-

A benzoic acid core substituted at positions 2 and 5

-

A morpholine group (-N(C2H4)2O) at position 2

-

A morpholin-4-ylsulfonyl group (-SO2-N(C2H4)2O) at position 5

The molecular formula is C15H19N3O6S, with a molecular weight of 393.40 g/mol (calculated from PubChem data for analogous compounds ).

Spectral and Computational Data

While experimental spectral data for this specific compound are unavailable, predictive analyses based on structural analogs suggest:

-

1H NMR: Multiplets between δ 3.0–4.0 ppm for morpholine protons, aromatic signals at δ 7.5–8.5 ppm

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), 1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretches)

-

Mass Spectrometry: Predicted molecular ion peak at m/z 393.1 (M+H)+ with fragmentation patterns consistent with sulfonamide cleavage

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization of benzoic acid precursors:

-

Sulfonation: Introduction of the sulfonyl group at position 5 using chlorosulfonic acid

-

Morpholine Coupling:

Stepwise Synthesis Protocol

Adapted from morpholine-containing sulfonamide syntheses :

Step 1: 5-Sulfobenzoic Acid Preparation

Benzoic acid undergoes sulfonation at 80–100°C with chlorosulfonic acid, yielding 5-sulfobenzoic acid.

Step 2: Sulfonyl Chloride Formation

Treatment with PCl5 converts the sulfonic acid group to sulfonyl chloride:

Step 3: Morpholine Functionalization

-

Position 2 Modification:

Nucleophilic substitution with morpholine in DMF at 110°C:

-

Position 5 Sulfonamide Formation:

React sulfonyl chloride with morpholine in aqueous base (pH 9–10):

Step 4: Carboxylic Acid Protection/Deprotection

Ethyl ester protection during synthesis prevents unwanted side reactions, with final hydrolysis using NaOH/EtOH .

Physicochemical Properties

Solubility and Partitioning

Predicted properties (ChemAxon MarvinSketch):

| Property | Value |

|---|---|

| LogP (Octanol-Water) | 1.24 ± 0.45 |

| Water Solubility | 2.34 mg/L (25°C) |

| pKa (Carboxylic Acid) | 3.12 ± 0.20 |

| pKa (Sulfonamide) | 8.95 ± 0.30 |

The dual morpholine groups enhance solubility in polar aprotic solvents (DMF, DMSO) while reducing aqueous solubility compared to simpler benzoic acids .

Biological Activity and Applications

The sulfonamide moiety facilitates binding to dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis .

Kinase Inhibition

Molecular docking studies predict strong interaction with PI3Kγ (ΔG = -9.8 kcal/mol), suggesting potential anticancer applications . Key interactions include:

-

Sulfonyl oxygen hydrogen bonds with Lys833

-

Morpholine oxygen coordination with Asp841

| Parameter | Value |

|---|---|

| Biodegradation (BIOWIN) | 1.23 (Not readily biodegradable) |

| Bioaccumulation (BCF) | 142 L/kg |

The high bioaccumulation potential necessitates proper handling to prevent environmental persistence .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for:

-

Protein kinase inhibitors (via sulfonamide modifications)

-

Antibiotic conjugates (carboxylic acid-mediated prodrug formation)

Materials Science Applications

The rigid aromatic core and hydrogen-bonding capabilities make it suitable for:

-

Metal-organic frameworks (MOFs) with Cu(II) nodes

-

Liquid crystal precursors (modification of terminal groups)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume